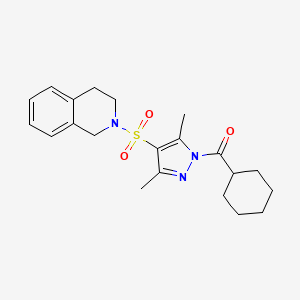
cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone” is a complex organic molecule. It contains a cyclohexyl group, a 3,4-dihydroisoquinoline sulfonyl group, and a 3,5-dimethyl-1H-pyrazol-1-yl methanone group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The 3,4-dihydroisoquinolin-2(1H)-yl group is a nitrogen-containing heterocyclic compound . Unfortunately, the exact molecular structure analysis for this specific compound is not available in the resources.Scientific Research Applications
- Compounds containing this unit have shown antidepressant, anti-hypertensive, antiulcer, and analgesic activities. They are also investigated for HIV-1 integrase inhibition, schizophrenia, anxiety, and cancer chemotherapy .
- DHQ derivatives have been studied for their pharmacological properties and are considered privileged scaffolds for drug development .
- This reaction leads to the direct construction of C–N and C–C bonds via tandem cyclization, making it a valuable method for creating complex heterocyclic frameworks .
Medicinal Chemistry and Drug Development
Privileged Scaffold in Drug Discovery
Formation of C–N and C–C Bonds
Antagonists and Receptor Modulators
Natural Product Synthesis
Multicomponent Reactions and Green Chemistry
Future Directions
The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential bioactivity. This could include developing more efficient synthesis methods, studying its reactivity with other compounds, and investigating its potential uses in various fields .
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a target of interest in both breast and prostate cancer .
Mode of Action
The compound interacts with its target, AKR1C3, by binding to it in a specific manner. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction inhibits the activity of AKR1C3, thereby affecting the metabolism of hormones.
Biochemical Pathways
The inhibition of AKR1C3 affects the metabolism of hormones, particularly those involved in the development and progression of hormone-dependent cancers such as breast and prostate cancer . The exact biochemical pathways affected by this compound and their downstream effects are complex and may vary depending on the specific cellular context.
Pharmacokinetics
The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable bioavailability and pharmacokinetic properties.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 activity, which can potentially disrupt the metabolism of hormones and slow the progression of hormone-dependent cancers
properties
IUPAC Name |
cyclohexyl-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-15-20(16(2)24(22-15)21(25)18-9-4-3-5-10-18)28(26,27)23-13-12-17-8-6-7-11-19(17)14-23/h6-8,11,18H,3-5,9-10,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMZJPWDHNIEFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCCC2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohexyl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2389524.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2389527.png)
![(Z)-ethyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2389528.png)
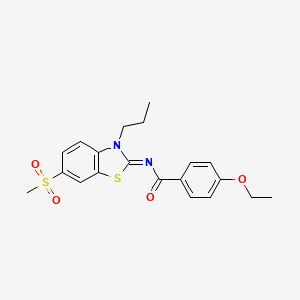
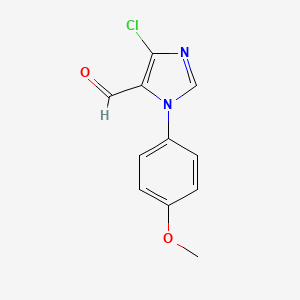
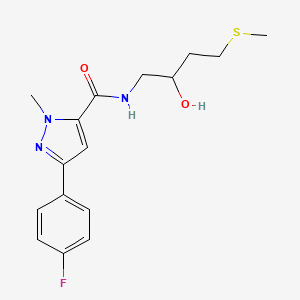
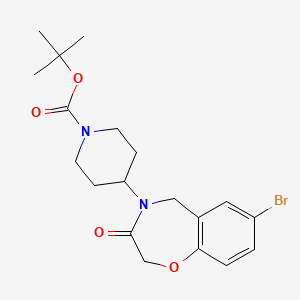

![1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2389539.png)
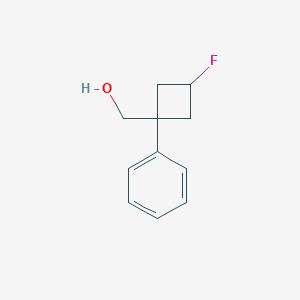

![3,4,5-triethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2389542.png)
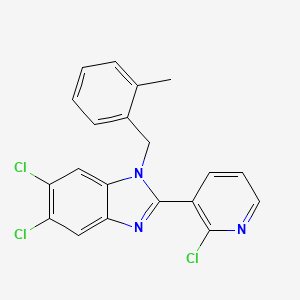
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2389546.png)